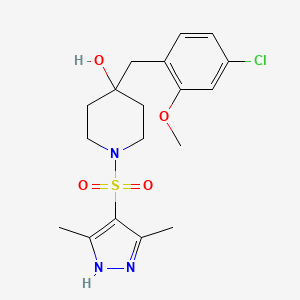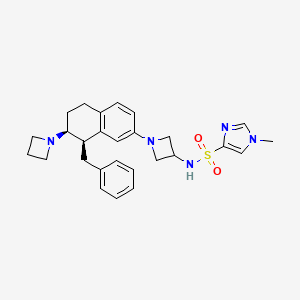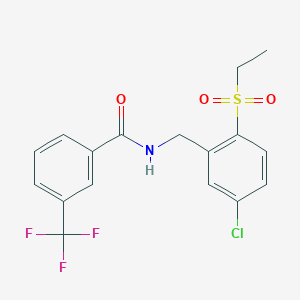![molecular formula C15H10BrN3O2 B10837162 2-[5-(4-bromophenyl)-1H-pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B10837162.png)
2-[5-(4-bromophenyl)-1H-pyrazol-1-yl]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “US9714230, 46” is a histone demethylase inhibitor. Histone demethylases are enzymes that remove methyl groups from histones, which are proteins that help package DNA into chromatin. Inhibiting these enzymes can affect gene expression and has potential therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
The preparation of “US9714230, 46” involves synthetic routes that typically include the formation of a pyrazole ring and subsequent functionalization to introduce various substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or other techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
“US9714230, 46” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Applications De Recherche Scientifique
“US9714230, 46” has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of histone demethylases in gene regulation.
Biology: It helps in understanding the epigenetic mechanisms that control cell differentiation and development.
Medicine: It has potential therapeutic applications in treating cancers and other diseases where histone demethylases are implicated.
Industry: It can be used in the development of new drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of “US9714230, 46” involves the inhibition of histone demethylases, specifically targeting lysine-specific demethylase 4C. By inhibiting this enzyme, the compound prevents the removal of methyl groups from histones, leading to changes in gene expression. This can result in the suppression of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
“US9714230, 46” can be compared with other histone demethylase inhibitors such as:
US9604961: Another histone demethylase inhibitor with a similar mechanism of action.
US9908865: A compound with inhibitory activity against a different set of histone demethylases. The uniqueness of “US9714230, 46” lies in its specific targeting of lysine-specific demethylase 4C and its potential therapeutic applications
Propriétés
Formule moléculaire |
C15H10BrN3O2 |
|---|---|
Poids moléculaire |
344.16 g/mol |
Nom IUPAC |
2-[5-(4-bromophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H10BrN3O2/c16-12-3-1-10(2-4-12)13-6-8-18-19(13)14-9-11(15(20)21)5-7-17-14/h1-9H,(H,20,21) |
Clé InChI |
MITOFELVTHNBGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=NN2C3=NC=CC(=C3)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5'S)-5-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B10837086.png)



![1-(2-(2-amino-5-(2H-tetrazol-5-yl)pyridin-3-yl)benzo[b]thiophen-5-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea](/img/structure/B10837102.png)
![4-(6-(6-(Piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B10837107.png)
![3-[(Biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid](/img/structure/B10837109.png)

![N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide](/img/structure/B10837120.png)
![(5S') inverted question markN-{[5-(Ethylsulfonyl)pyridine-2-yl]methyl}-5'-methyl-1-{(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}-4',5'-dihydrospiro[piperidine-4,7'thieno[2,3-C]pyran]-2'-carboxamide](/img/structure/B10837143.png)
![(3R,4S)-4-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-amine](/img/structure/B10837144.png)
![2-Amino-2-[5-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol](/img/structure/B10837158.png)
![4-(4-(cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-N-(2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B10837159.png)
![1-[3-fluoro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]ethanamine](/img/structure/B10837167.png)